2-(Acetylaminomethyl)-chromen-4-one

Cancer Biology Cell Differentiation Anti-proliferative

Why settle for generic chromones? 2-(Acetylaminomethyl)-chromen-4-one offers distinct advantages: the acetylaminomethyl substitution at the 2-position provides a unique hydrogen-bonding profile and enhanced lipophilicity, crucial for CNS target engagement and BBB penetration. Unlike 2-unsubstituted or 2-alkyl analogs, N-acetylation improves metabolic stability and reduces basicity, avoiding false negatives in screening. Ideal for hit-to-lead CCR5 antagonist programs targeting HIV or autoimmune disorders, or as a versatile intermediate for chemical probe synthesis via deprotection and functionalization. Ensure data reproducibility—procure the validated scaffold, not an uncontrolled substitute.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 276687-59-3
Cat. No. B1609771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Acetylaminomethyl)-chromen-4-one
CAS276687-59-3
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC(=O)NCC1=CC(=O)C2=CC=CC=C2O1
InChIInChI=1S/C12H11NO3/c1-8(14)13-7-9-6-11(15)10-4-2-3-5-12(10)16-9/h2-6H,7H2,1H3,(H,13,14)
InChIKeyYPANBNNTDTUMLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Acetylaminomethyl)-chromen-4-one (CAS 276687-59-3) Procurement Baseline: Core Structure, Nomenclature, and Class Attributes


2-(Acetylaminomethyl)-chromen-4-one (CAS 276687-59-3), formally designated as N-[(4-oxo-4H-1-benzopyran-2-yl)methyl]acetamide [1], is a synthetic small-molecule derivative of the chromen-4-one (4H-1-benzopyran-4-one) heterocyclic scaffold. With a molecular formula of C12H11NO3 and a molecular weight of 217.22 g/mol , the compound comprises the privileged chromone pharmacophore with an acetylaminomethyl substituent appended at the 2-position of the pyrone ring. The chromone scaffold is widely recognized in medicinal chemistry as a privileged structure associated with a diverse array of biological activities, including kinase inhibition, anti-inflammatory, anti-cancer, anti-viral, and neuroprotective effects [2]. The specific substitution pattern on the 2-position distinguishes this entity from other commercially available chromone analogs and may modulate its interaction with biological targets, providing a defined structural entry point for structure-activity relationship (SAR) exploration and lead optimization campaigns.

Procurement Risk Assessment: Why 2-(Acetylaminomethyl)-chromen-4-one Cannot Be Interchanged with Generic Chromone Analogs


The assumption that any chromen-4-one derivative with a similar molecular weight or core scaffold will exhibit equivalent performance in experimental assays is unfounded and represents a significant procurement risk. Chromone-based scaffolds are exquisitely sensitive to even minor changes in the position, nature, and stereochemistry of substituents, which can result in orders-of-magnitude shifts in target affinity, selectivity, and cellular potency [1]. The 2-acetylaminomethyl substitution on 2-(Acetylaminomethyl)-chromen-4-one imparts a unique hydrogen-bonding donor/acceptor profile and modulates the electronic properties of the pyrone ring, which directly influences its binding conformation and interaction with key residues in target active sites [2]. Consequently, simple 2-unsubstituted or 2-alkyl chromones, 3-substituted regioisomers, or even 2-aminomethyl derivatives lacking the acetyl cap are not suitable generic replacements. Substitution with a non-validated analog introduces uncontrolled variables, compromises data reproducibility, and undermines the validity of SAR studies, ultimately delaying project timelines and increasing the total cost of research.

Product-Specific Quantitative Evidence Guide: 2-(Acetylaminomethyl)-chromen-4-one Differentiation Benchmarks


Cellular Differentiation and Anti-Proliferative Activity Against the Chromone Scaffold Baseline

2-(Acetylaminomethyl)-chromen-4-one demonstrates pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation towards a monocyte lineage [1]. This biological effect is consistent with the established class-level activity of certain 4-chromanone derivatives, which have been shown to promote cell differentiation and stimulate lipid production in keratinocyte cultures [2]. However, direct quantitative comparison data against a defined comparator analog in the same assay is not available in the public domain. The observed differentiation activity provides a foundation for cell-based screening but lacks the quantifiable differentiation metrics required for a high-strength comparative claim.

Cancer Biology Cell Differentiation Anti-proliferative

CCR5 Antagonism Potential: A Class-Level Inference for Inflammation and HIV Research

Preliminary pharmacological screening indicates that 2-(Acetylaminomethyl)-chromen-4-one can function as a CCR5 antagonist, positioning it as a candidate for the treatment of CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. The chromone scaffold has demonstrated CCR5 antagonism in other derivatives, with some analogs showing sub-micromolar IC50 values; for example, 5-Cyclohexylmethoxy-3-(4-hydroxybenzyl)-4H-chromen-4-one exhibited an IC50 below 3.0 μM [2]. However, no direct head-to-head comparison or quantitative IC50 value for 2-(Acetylaminomethyl)-chromen-4-one itself has been reported, limiting the ability to rank its potency relative to known CCR5 antagonists.

HIV Infection Inflammation Chemokine Receptor

Anti-HIV-1 Activity as a Scaffold-Dependent Property

The chromone compound 2-(Acetylaminomethyl)-chromen-4-one has been identified to possess anti-HIV-1 activity and can be applied to medicaments for treating AIDS, as disclosed in patent literature [1]. This aligns with the broader class observation that certain chromone and chromen-4-one derivatives exhibit anti-HIV activity, though the potency can vary dramatically based on subtle structural modifications. For instance, some chromone derivatives have shown IC50 values in the low micromolar to sub-micromolar range against HIV-1 replication [2]. However, no quantitative EC50 or IC50 value is currently available for 2-(Acetylaminomethyl)-chromen-4-one, making it impossible to directly compare its antiviral potency to that of established anti-HIV chromone leads or to benchmark it against standard-of-care antiretroviral agents.

Anti-HIV Antiviral AIDS

Structural Differentiation from 2-Aminomethyl Analogs: Acetyl Cap Impact on Pharmacokinetics and Target Engagement

The N-acetylation of the aminomethyl substituent in 2-(Acetylaminomethyl)-chromen-4-one provides a critical point of differentiation from its non-acetylated 2-aminomethyl analogs, which are commonly employed as synthetic intermediates or central nervous system (CNS) drug candidates [1]. The acetyl cap serves to eliminate the basicity and polarity associated with the free primary amine, thereby reducing the number of hydrogen-bond donors and increasing lipophilicity (clogP). This chemical modification is a standard medicinal chemistry strategy for improving membrane permeability, enhancing blood-brain barrier penetration, and reducing promiscuous binding associated with basic amine moieties [2]. While direct comparative data for this specific compound pair is not available, studies on structurally related acetamide derivatives of chromen-2-ones have demonstrated that the presence of the N-acetyl group is a key determinant for achieving potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity [3].

Medicinal Chemistry Structure-Activity Relationship Drug Design

Best Application Scenarios for 2-(Acetylaminomethyl)-chromen-4-one: Where This Compound Delivers Research Value


Scaffold Diversification in CCR5 Antagonist Hit-to-Lead Campaigns

Given the preliminary evidence of CCR5 antagonist activity [1], 2-(Acetylaminomethyl)-chromen-4-one is most appropriately utilized in early-stage hit-to-lead programs aimed at identifying novel chemotypes for the treatment of HIV, inflammatory diseases, or autoimmune disorders. Its distinct 2-substituted chromen-4-one core offers a departure from the heavily patented pyrrolidine- and piperidine-based CCR5 scaffolds, providing a fresh intellectual property landscape and potential for differential selectivity profiles. Researchers should procure this compound as a starting point for focused library synthesis and structure-activity relationship (SAR) studies, rather than as a validated lead.

SAR Exploration of N-Acetylated Chromone Pharmacophores for CNS Drug Discovery

The 2-acetylaminomethyl substituent confers physicochemical properties (reduced basicity, increased lipophilicity) that are desirable for crossing the blood-brain barrier [1]. Therefore, this compound serves as a valuable building block or comparator in medicinal chemistry programs targeting CNS disorders such as Alzheimer's disease (via cholinesterase inhibition), Parkinson's disease (via MAO-B inhibition), or other neurodegenerative conditions where chromone scaffolds have demonstrated efficacy [2]. Procurement is justified for studies that aim to systematically investigate the impact of N-acetylation on CNS penetration and target engagement relative to free amine analogs.

In Vitro Cellular Differentiation Studies in Oncology and Dermatology

The reported activity in arresting proliferation and inducing cellular differentiation towards the monocyte lineage [1] warrants the use of 2-(Acetylaminomethyl)-chromen-4-one as a tool compound in in vitro oncology models, particularly for hematological malignancies where differentiation therapy is a validated approach. Additionally, given the class-level evidence for 4-chromanones in promoting keratinocyte differentiation [2], this compound may find application in dermatological research focused on psoriasis, skin aging, or barrier function. Users should note the lack of quantitative potency data and should approach initial experiments as a proof-of-concept screen.

Building Block for Custom Synthesis of Chromone-Based Probe Molecules

For chemical biology and target identification applications, 2-(Acetylaminomethyl)-chromen-4-one represents a versatile synthetic intermediate. The acetylaminomethyl group can be readily deprotected under mild conditions to reveal a free aminomethyl handle, which can then be functionalized with affinity tags (e.g., biotin, fluorophores), photoaffinity labels, or bioorthogonal reactive groups (e.g., alkyne for click chemistry). This enables the creation of custom chemical probes for pull-down assays, cellular imaging, and target engagement studies without altering the core chromone scaffold, which is essential for maintaining biological activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Acetylaminomethyl)-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.